Compound Description: 4-[5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl]-N,N-dimethylaniline is a compound characterized by a benzofuran group linked to a pyrazole ring. This pyrazole ring is further substituted with a phenyl ring and a dimethylaniline group. The crystal structure of this compound reveals the presence of inversion dimers formed through aromatic π–π stacking between the pyrazole rings. []
Relevance: This compound shares the core benzofuran-pyrazole motif with N-{1-[1-(1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide. The key structural difference lies in the substituents on the pyrazole ring. While the target compound features a piperidine ring linked through a carbonyl group and a cyclopropanecarboxamide group, this related compound has phenyl and dimethylaniline substituents. []
Compound Description: This compound consists of a benzofuranone ring system connected to a pyrazole ring. The pyrazole ring is further substituted with an amino group, a methyl group, and a phenyl ring. In its crystal structure, molecules of this compound are linked by weak hydrogen bonds (N—H⋯N, N—H⋯O, and C—H⋯O), forming edge-fused rings that assemble into sheets. []
Relevance: Similar to N-{1-[1-(1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide, this compound exhibits a direct linkage between the benzofuran and pyrazole moieties. The difference lies in the presence of a carbonyl group at the furan ring in the related compound, forming a benzofuranone system, and variations in the pyrazole ring substituents. []
Compound Description: This compound serves as a precursor in the synthesis of a series of 3-(5-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-N-aryl-[1,2,4]triazolo[3,4-b][1,3,4] thiadiazol-6-amine derivatives. It features a benzofuran group connected to a pyrazole ring, which is further linked to a triazolethiol moiety. []
Compound Description: This series of compounds encompasses eight novel derivatives characterized by a benzofuran group linked to a pyrazole ring. The pyrazole ring is further substituted with a phenyl ring, a carbonyl group, and various substituted or unsubstituted phenyl thiosemicarbazide moieties. These compounds were synthesized to investigate the combined effect of benzofuran and pyrazole moieties on antimicrobial activity. []
Relevance: This series of compounds shares the benzofuran-pyrazole structural core with N-{1-[1-(1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide. The primary difference lies in the presence of a thiosemicarbazide moiety connected via a carbonyl group to the pyrazole ring in this related series, as opposed to the piperidine and cyclopropanecarboxamide groups in the target compound. []
Compound Description: This compound serves as a key intermediate in the synthesis of newer pyrimidine derivatives. Its structure comprises a pyrazole ring substituted with a phenyl ring, a pyridinecarbonyl group, and a carbaldehyde group. [, ]
Relevance: While lacking the benzofuran moiety, this compound bears structural resemblance to N-{1-[1-(1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide by sharing a pyrazole ring substituted with an arylcarbonyl group (pyridinecarbonyl in the related compound, benzofurancarbonyl in the target compound). Both compounds also feature an additional substituent on the pyrazole ring (carbaldehyde in the related compound, piperidinylcyclopropanecarboxamide in the target compound). [, ]
Compound Description: MK-0457 is an Aurora kinase inhibitor under development for cancer treatment. It is primarily metabolized via N-oxidation and N-demethylation in human, monkey, dog, and rat liver preparations. []
Relevance: While this compound does not contain a benzofuran moiety, it shares a structural similarity with N-{1-[1-(1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide through the presence of both a pyrazole ring and a cyclopropanecarboxamide group. This highlights a potential shared chemical space and possibly similar biological activity related to the presence of these shared moieties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.